![molecular formula C15H22N2O2 B12933724 1-[2-(4-Methoxyphenyl)-3,4,4-trimethylimidazolidin-1-yl]ethan-1-one CAS No. 73955-62-1](/img/structure/B12933724.png)
1-[2-(4-Methoxyphenyl)-3,4,4-trimethylimidazolidin-1-yl]ethan-1-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(2-(4-Methoxyphenyl)-3,4,4-trimethylimidazolidin-1-yl)ethanone is a complex organic compound featuring an imidazolidine ring substituted with a methoxyphenyl group and a trimethyl group
Métodos De Preparación
The synthesis of 1-(2-(4-Methoxyphenyl)-3,4,4-trimethylimidazolidin-1-yl)ethanone typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Imidazolidine Ring: The imidazolidine ring can be synthesized by reacting an appropriate amine with a carbonyl compound under acidic or basic conditions.
Substitution with Methoxyphenyl Group: The methoxyphenyl group can be introduced via a nucleophilic substitution reaction, where a suitable methoxyphenyl halide reacts with the imidazolidine intermediate.
Introduction of Trimethyl Groups: The trimethyl groups are typically added through alkylation reactions using methylating agents such as methyl iodide or dimethyl sulfate.
Industrial production methods may involve optimization of these steps to increase yield and purity, often employing catalysts and controlled reaction conditions to ensure consistency and scalability.
Análisis De Reacciones Químicas
1-(2-(4-Methoxyphenyl)-3,4,4-trimethylimidazolidin-1-yl)ethanone undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions using agents such as lithium aluminum hydride or sodium borohydride can convert the carbonyl group to an alcohol.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions, using reagents like halides or sulfonates.
Common reagents and conditions used in these reactions include organic solvents (e.g., dichloromethane, ethanol), catalysts (e.g., palladium on carbon), and specific temperature and pressure conditions to drive the reactions to completion.
Aplicaciones Científicas De Investigación
1-(2-(4-Methoxyphenyl)-3,4,4-trimethylimidazolidin-1-yl)ethanone has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: This compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of diseases involving oxidative stress and inflammation.
Industry: It is used in the production of specialty chemicals and materials, where its unique structural properties can impart desirable characteristics to the final products.
Mecanismo De Acción
The mechanism of action of 1-(2-(4-Methoxyphenyl)-3,4,4-trimethylimidazolidin-1-yl)ethanone involves its interaction with specific molecular targets and pathways:
Molecular Targets: It may interact with enzymes and receptors involved in oxidative stress and inflammatory pathways, modulating their activity.
Pathways Involved: The compound can influence signaling pathways related to cell survival, apoptosis, and immune response, potentially leading to therapeutic effects in various disease models.
Comparación Con Compuestos Similares
1-(2-(4-Methoxyphenyl)-3,4,4-trimethylimidazolidin-1-yl)ethanone can be compared with other similar compounds, such as:
1-(3,4-Dimethoxyphenyl)-3-(4-methoxyphenyl)-3-(1H-1,2,4-triazol-1-yl)propan-1-one: This compound also features a methoxyphenyl group but differs in the presence of a triazole ring instead of an imidazolidine ring.
Ethanone, 1-(2-hydroxy-4-methoxyphenyl)-: This compound has a similar methoxyphenyl group but lacks the imidazolidine ring and trimethyl groups.
The uniqueness of 1-(2-(4-Methoxyphenyl)-3,4,4-trimethylimidazolidin-1-yl)ethanone lies in its specific structural configuration, which imparts distinct chemical and biological properties compared to its analogs.
Propiedades
Número CAS |
73955-62-1 |
|---|---|
Fórmula molecular |
C15H22N2O2 |
Peso molecular |
262.35 g/mol |
Nombre IUPAC |
1-[2-(4-methoxyphenyl)-3,4,4-trimethylimidazolidin-1-yl]ethanone |
InChI |
InChI=1S/C15H22N2O2/c1-11(18)17-10-15(2,3)16(4)14(17)12-6-8-13(19-5)9-7-12/h6-9,14H,10H2,1-5H3 |
Clave InChI |
PHIWAURBUNJMFM-UHFFFAOYSA-N |
SMILES canónico |
CC(=O)N1CC(N(C1C2=CC=C(C=C2)OC)C)(C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


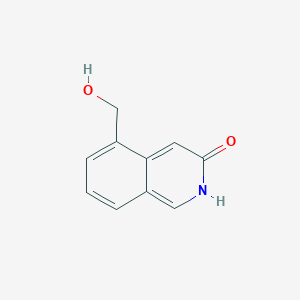
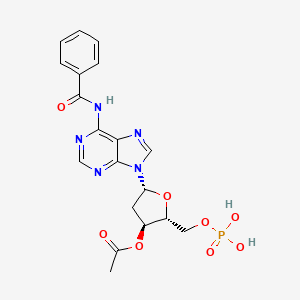
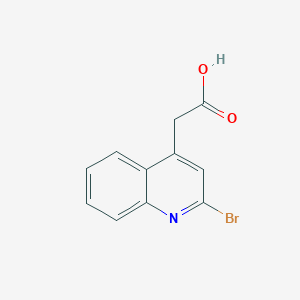
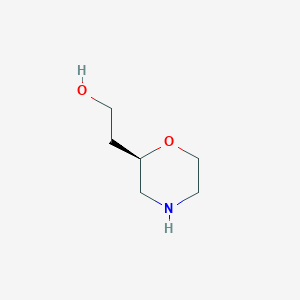
![Ethanol, 2,2'-[(1H-benzimidazol-2-ylmethyl)imino]bis-](/img/structure/B12933685.png)
![(1S,6R)-2-Oxa-5-azabicyclo[4.1.0]heptane](/img/structure/B12933691.png)
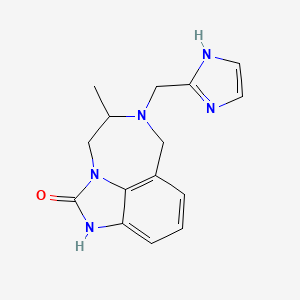
![Glycine, N,N-bis[(1-methyl-1H-imidazol-2-yl)methyl]-](/img/structure/B12933703.png)
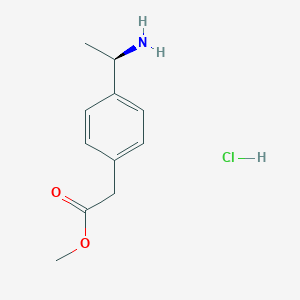
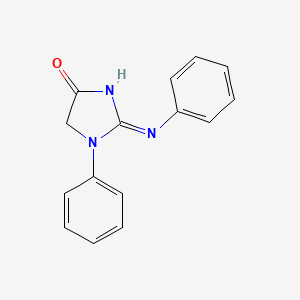
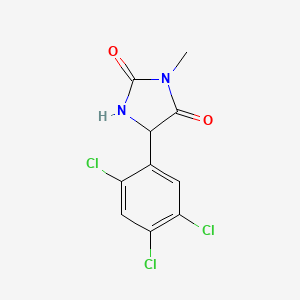
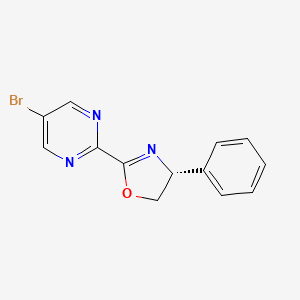

![Ethyl 6-formyl-1,4-dimethyl-1,4-dihydropyrrolo[3,2-c]pyrazole-5-carboxylate](/img/structure/B12933741.png)
